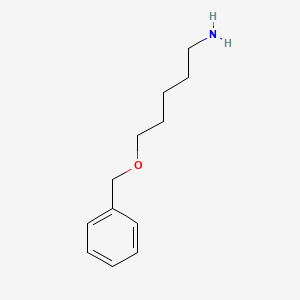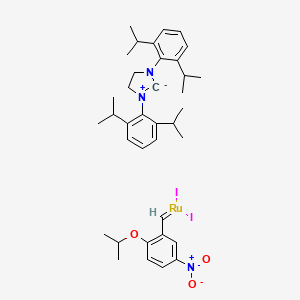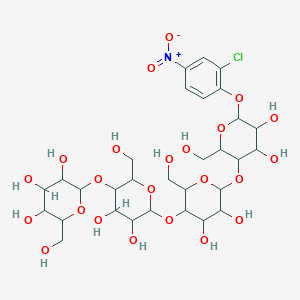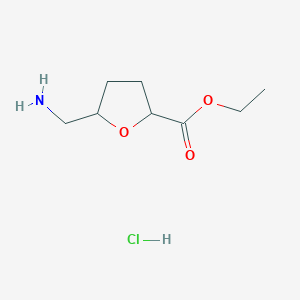![molecular formula C7H11N3O B12310269 {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)
{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol typically involves the formation of the pyrazolopyridine core followed by functionalization at the 3-position. One common method involves the cyclization of a hydrazone with a pyridine derivative under acidic conditions . Another approach is the condensation of a pyrazole with a pyridine aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol: This compound has a similar structure but with a methyl group at the 1-position.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents at various positions.
Uniqueness
The uniqueness of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol lies in its specific substitution pattern and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h11H,1-4H2,(H2,8,9,10) |
Clave InChI |
REMLCFTWGRSVNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NN=C2NC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)



![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)



![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)

![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
